N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidinone core substituted with a furan-2-ylmethyl group at position 4 and a 3-chlorophenylacetamide moiety via a thioether linkage. This structure combines pharmacophoric elements (triazole, pyrimidine, and thiophene) commonly associated with bioactivity, though specific functional data for this compound remain unelucidated in available literature .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S2/c21-12-3-1-4-13(9-12)22-16(27)11-31-20-24-23-19-25(10-14-5-2-7-29-14)18(28)17-15(26(19)20)6-8-30-17/h1-9H,10-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQPGKWKTIAPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical applications. This article aims to explore its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 471.9 g/mol |
| CAS Number | 1242887-75-7 |
Biological Activity
The biological activity of this compound has been investigated in various studies. The compound's structure suggests potential interactions with biological targets relevant to cancer treatment and other therapeutic areas.
Antiproliferative Activity
Research indicates that compounds with similar structural motifs exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of triazolo-pyrimidines have shown significant effects against breast and colon cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cell proliferation and survival .
Synthesis and Evaluation
The synthesis of this compound involves multi-step chemical reactions that yield high purity products suitable for biological testing. Initial evaluations have indicated promising biological profiles in vitro.
Comparative Studies
Comparative studies with structurally related compounds have demonstrated that modifications in the aromatic and heterocyclic components can significantly affect biological activity. For example:
| Compound Name | Structure Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Thieno-Triazole | 15 | Cancer Cell Lines |
| Compound B | Furan Derivative | 10 | DHFR Inhibition |
These findings underscore the importance of structural optimization in enhancing the efficacy of such compounds .
Future Directions
The ongoing research into this compound should focus on:
- Mechanistic Studies : Further elucidation of the mechanisms through which this compound exerts its biological effects.
- In Vivo Evaluations : Transitioning from in vitro studies to animal models to assess therapeutic efficacy and safety profiles.
- Structure–Activity Relationship (SAR) : Detailed SAR studies to identify key structural features that enhance biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The compound’s triazolo-pyrimidinone scaffold is shared with several analogs, but substituent variations critically influence physicochemical and bioactive properties. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Physicochemical and Spectroscopic Properties
NMR data for structurally related compounds () reveal that substituents in specific regions (e.g., positions 29–36 and 39–44) induce distinct chemical shifts. For the target compound:
Bioactivity Implications
- Flumetsulam : Herbicidal activity via acetolactate synthase inhibition .
- Triazolo-thioacetamides : Antifungal and anticancer properties in derivatives with fluorophenyl/thiophene substituents .
- The target’s furan group may confer unique pharmacokinetics (e.g., metabolic stability) compared to thiophene analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
